Oxiranylmethyl octadecylcarbamate
Description
Oxiranylmethyl octadecylcarbamate (CAS: 94135-55-4; EINECS: 302-924-2) is a carbamate derivative with the molecular formula C22H43NO3 and a molecular weight of 369.58 g/mol . Its structure features two key functional groups:
- An epoxide (oxirane) ring, which confers reactivity for crosslinking or polymerization applications.
This compound’s dual functionality makes it relevant in polymer chemistry, coatings, and materials science, where its epoxide group enables covalent bonding via ring-opening reactions, while the octadecyl chain enhances solubility in nonpolar matrices .
Properties
CAS No. |
94135-55-4 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-octadecylcarbamate |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(24)26-20-21-19-25-21/h21H,2-20H2,1H3,(H,23,24) |
InChI Key |
INEYIRFSQAWYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxiranylmethyl octadecylcarbamate typically involves the reaction of octadecylamine with oxiranylmethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxiranylmethyl octadecylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxiranylmethyl octadecylcarbamate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of oxiranylmethyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Carbamates
Key Observations:
Epoxide Reactivity: The presence of the epoxide group in this compound distinguishes it from non-epoxidized carbamates (e.g., octadecyl carbamate). This group enables participation in ring-opening reactions with nucleophiles (e.g., amines, thiols), a feature critical for crosslinking in polymer networks .
Chain Length Effects: The C18 alkyl chain enhances hydrophobicity compared to shorter-chain analogs like glycidyl carbamate (C3H5). This improves compatibility with nonpolar polymers but reduces aqueous solubility.
Thermal Stability : Long alkyl chains (e.g., C18) typically increase melting points and thermal stability compared to methyl or ethyl carbamates, aligning with trends in lipid-derived compounds.
Epoxide-Driven Reactions
Studies on oxiranylmethyl-substituted triazoles (e.g., 1-(oxiranylmethyl)-1,2,3-triazoles) demonstrate that substituents on the epoxide ring significantly influence reaction pathways. For instance, electron-donating groups (e.g., methyl) favor epoxide ring-opening, while electron-withdrawing groups (e.g., nitro) promote alternative pathways . By analogy, this compound’s unsubstituted epoxide likely undergoes efficient ring-opening, but its bulky C18 chain may sterically hinder reactions compared to smaller analogs like glycidyl carbamate.
Hydrolytic Stability
Carbamates generally exhibit greater hydrolytic stability than esters or carbonates. However, the epoxide group in this compound introduces susceptibility to acid- or base-catalyzed ring-opening, necessitating controlled storage conditions. Non-epoxidized carbamates (e.g., octadecyl carbamate) lack this vulnerability.
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